tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate: is a compound that features a tert-butyl carbamate group attached to a 3-(hydroxymethyl)-5-oxooxolan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolan derivative. One common method involves the use of tert-butyl carbamate and 3-(hydroxymethyl)-5-oxooxolan-3-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a protecting group for amines, allowing for selective deprotection under mild conditions. This is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Medicine
In medicinal chemistry, this compound may be explored for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug molecule.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials where specific functional groups are needed to impart desired properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions, releasing the active oxolan derivative. This process can be utilized in drug delivery systems where controlled release of the active compound is desired .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but with a propyl chain instead of an oxolan ring.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group on the propyl chain.
tert-Butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate: Features a cyclohexyl ring instead of an oxolan ring.
Uniqueness
tert-Butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate is unique due to the presence of both the oxolan ring and the carbamate group, which allows for a diverse range of chemical reactions and applications. The oxolan ring provides additional rigidity and steric hindrance, which can influence the reactivity and stability of the compound compared to its analogs.
Properties
CAS No. |
2416234-09-6 |
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Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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